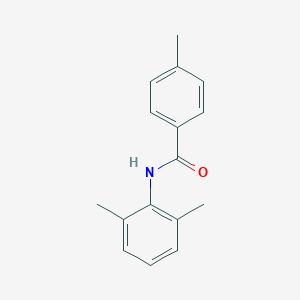![molecular formula C21H26N2O3 B329521 3-cyclohexene-1-carboxylic acid, 6-[[4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl]carbonyl]-](/img/structure/B329521.png)
3-cyclohexene-1-carboxylic acid, 6-[[4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl]carbonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclohexene-1-carboxylic acid, 6-[[4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl]carbonyl]- is a complex organic compound featuring a piperazine ring, a phenylprop-2-enyl group, and a cyclohexene carboxylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexene-1-carboxylic acid, 6-[[4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl]carbonyl]- typically involves multiple steps. One common method includes the reaction of cyclohex-3-ene-1-carboxylic acid with 4-[(2E)-3-phenylprop-2-enyl]piperazine under specific conditions to form the desired product . The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts or reagents like dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings to produce the compound at a commercial scale .
Analyse Des Réactions Chimiques
Types of Reactions
3-cyclohexene-1-carboxylic acid, 6-[[4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl]carbonyl]- can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like LiAlH4, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
3-cyclohexene-1-carboxylic acid, 6-[[4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl]carbonyl]- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-cyclohexene-1-carboxylic acid, 6-[[4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl]carbonyl]- involves its interaction with specific molecular targets. The piperazine ring and phenylprop-2-enyl group allow it to bind to various receptors or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol: A derivative with similar structural features but different functional groups.
3-Cyclohexene-1-carboxylic acid: Shares the cyclohexene carboxylic acid moiety but lacks the piperazine and phenylprop-2-enyl groups.
Uniqueness
3-cyclohexene-1-carboxylic acid, 6-[[4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl]carbonyl]- is unique due to its combination of a piperazine ring, phenylprop-2-enyl group, and cyclohexene carboxylic acid moiety. This unique structure allows for specific interactions with biological targets and makes it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C21H26N2O3 |
|---|---|
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
6-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C21H26N2O3/c24-20(18-10-4-5-11-19(18)21(25)26)23-15-13-22(14-16-23)12-6-9-17-7-2-1-3-8-17/h1-9,18-19H,10-16H2,(H,25,26)/b9-6+ |
Clé InChI |
JLTLXEFNRIBPCX-RMKNXTFCSA-N |
SMILES isomérique |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3CC=CCC3C(=O)O |
SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3CC=CCC3C(=O)O |
SMILES canonique |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3CC=CCC3C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{4-[4-(carboxymethoxy)-3-ethoxy-5-iodobenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B329438.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B329439.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(2-phenylethylamino)methylidene]-5-propylpyrazol-3-one](/img/structure/B329444.png)
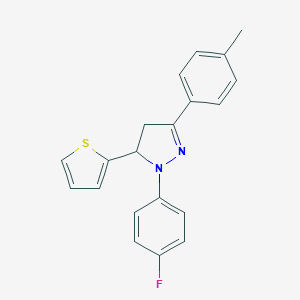
![2-[3,5-Di(1,3-benzoxazol-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B329448.png)
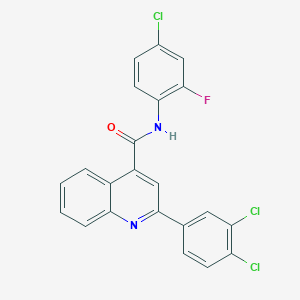
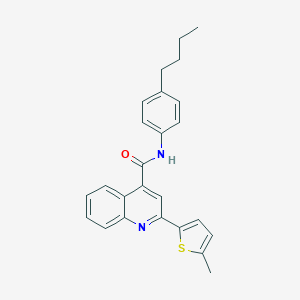
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B329454.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B329457.png)
![2-Methoxyethyl 2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B329458.png)
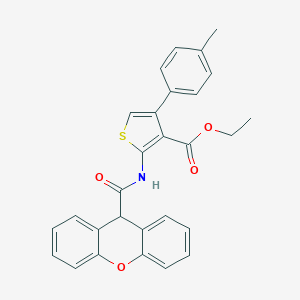
![4-{[4-(4-Fluorophenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)quinoline](/img/structure/B329460.png)
![2-{[(3,4-Dimethoxyphenyl)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B329461.png)
